N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for treating inflammation and pain with reduced gastrointestinal side effects.
Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying the biological pathways involving COX-2 and related enzymes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with similar structure and function.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds also exhibit COX-2 inhibitory activity and are used in similar therapeutic applications.
Uniqueness
N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the cyclohexyl group, which may enhance its binding affinity and selectivity for COX-2 compared to other similar compounds. Additionally, the methylsulfanyl group provides distinct chemical properties that can be exploited for further chemical modifications and optimization.
Properties
Molecular Formula |
C21H25N3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H25N3S/c1-15-8-13-19-23-20(16-9-11-18(25-2)12-10-16)21(24(19)14-15)22-17-6-4-3-5-7-17/h8-14,17,22H,3-7H2,1-2H3 |
InChI Key |
BAPURZJISUOWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)SC)C=C1 |
Origin of Product |
United States |
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